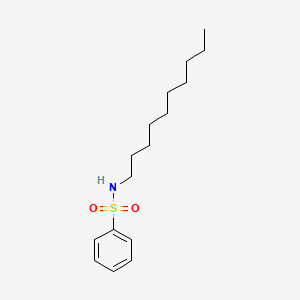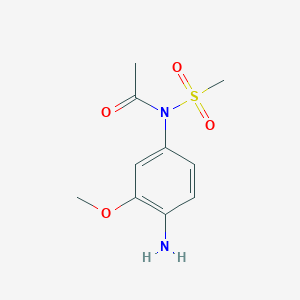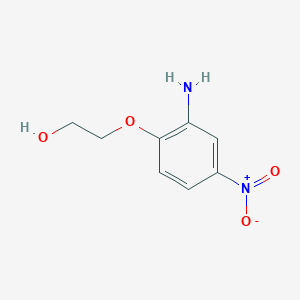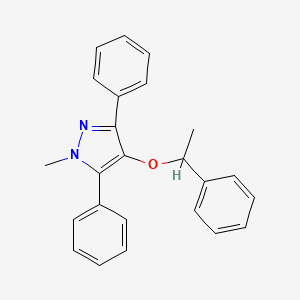
1,2-Bis(2-isocyanatopropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-isocyanatopropan-2-yl)benzene is an organic compound with the molecular formula C14H16N2O2This compound is characterized by the presence of two isocyanate groups attached to a benzene ring, making it a versatile chemical in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-isocyanatopropan-2-yl)benzene is typically synthesized through the reaction of diisopropenylbenzene with hydrogen chloride, followed by the addition of isocyanic acid. The reaction proceeds as follows :
C6H4(C(Me)=CH2)2+2HCl→C6H4(CMe2Cl)2
C6H4(CMe2Cl)2+2HNCO→C6H4(CMe2NCO)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in coatings, adhesives, and foams.
Common Reagents and Conditions
Alcohols: React with isocyanate groups to form urethanes.
Amines: React with isocyanate groups to form ureas.
Catalysts: Often used to accelerate the polymerization process.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
1,2-Bis(2-isocyanatopropan-2-yl)benzene has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in the formulation of drug delivery systems and biomedical coatings.
Industry: Integral in the production of coatings, adhesives, sealants, and elastomers
Mechanism of Action
The mechanism of action of 1,2-Bis(2-isocyanatopropan-2-yl)benzene primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and elastomers.
Methylene diphenyl diisocyanate: Widely used in the production of rigid polyurethane foams.
Uniqueness
1,2-Bis(2-isocyanatopropan-2-yl)benzene is unique due to its sterically hindered isocyanate groups, which provide slower reactivity. This property is advantageous in applications requiring controlled reaction rates, such as the production of polyurethane dispersions .
Properties
CAS No. |
58067-42-8 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1,2-bis(2-isocyanatopropan-2-yl)benzene |
InChI |
InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3 |
InChI Key |
NNOZGCICXAYKLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)





